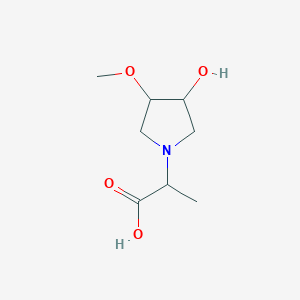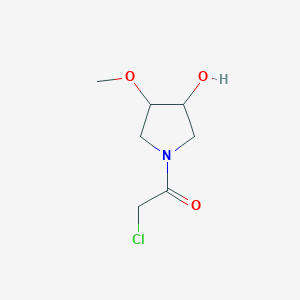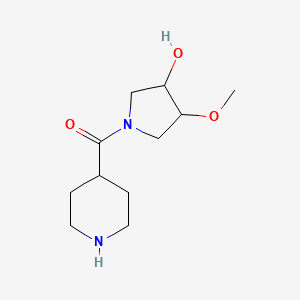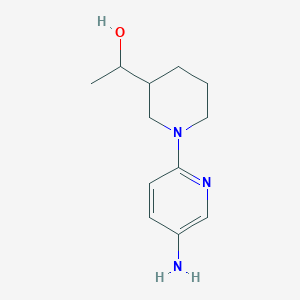
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1563532-83-1 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular formula of 1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is C12H19N3O. The InChI code is 1S/C10H15N3O/c11-8-4-5-9 (12-7-8)13-6-2-1-3-10 (13)14/h4-5,7,10,14H,1-3,6,11H2 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor or intermediate in the synthesis of pharmaceutical drugs. Its structure, featuring both a piperidine and a pyridine ring, is common in molecules that interact with various biological targets. It could be used to develop new compounds with potential activity against diseases by modifying its structure to improve binding affinity and selectivity towards specific proteins or receptors .
Biotechnology
Biotechnological applications might include the use of this compound in protein engineering . The amino group present in the pyridine ring can be utilized for conjugation with biomolecules or surfaces, which is useful in creating targeted drug delivery systems or diagnostic tools. Additionally, it could be involved in the design of novel enzymes or bioactive molecules through molecular docking studies.
Pharmacology
Pharmacologically, the compound could be investigated for its bioactivity . It might act as an agonist or antagonist to certain neurotransmitters in the brain, given its structural similarity to known neurological agents. Research could explore its effects on neurological pathways and potential therapeutic benefits for conditions such as depression, anxiety, or neurodegenerative diseases .
Organic Synthesis
In organic synthesis, this compound could be employed in catalysis or as a building block for more complex organic molecules. Its dual-ring system may participate in various chemical reactions, such as cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .
Chemical Engineering
From a chemical engineering perspective, the compound’s properties, such as solubility and reactivity, can be crucial in process design and optimization. It could be used in studies related to reaction kinetics, separation processes, or the development of new synthetic pathways for industrial-scale production .
Materials Science
Lastly, in materials science, this compound could contribute to the development of new materials with unique properties. For instance, it could be used in the synthesis of organic semiconductors or as a dopant to alter the electrical properties of conductive polymers. Its molecular structure might also be key in creating novel composite materials for various technological applications .
Propiedades
IUPAC Name |
1-[1-(5-aminopyridin-2-yl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(16)10-3-2-6-15(8-10)12-5-4-11(13)7-14-12/h4-5,7,9-10,16H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGSWWKFNRLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



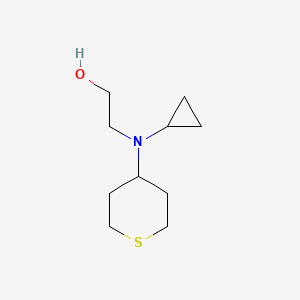
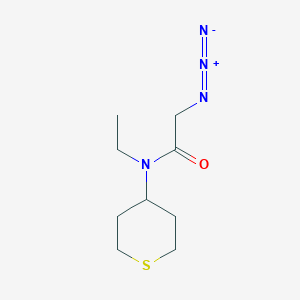
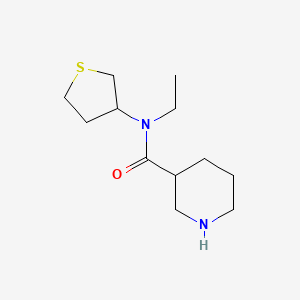

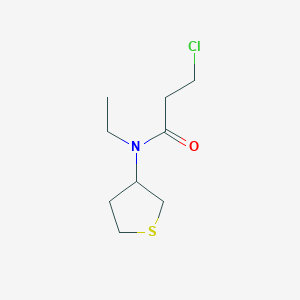
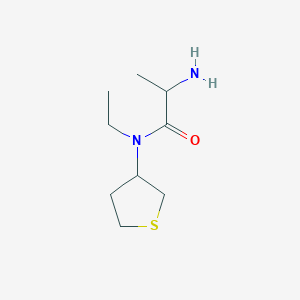
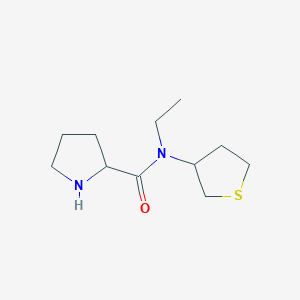
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
